Product packaging for Glycosyn 2(Cat. No.:CAS No. 121704-63-0)

Glycosyn 2

Cat. No.: B056310
CAS No.: 121704-63-0
M. Wt: 268.69 g/mol
InChI Key: OMPKGYJJGGPYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycosyn 2 is a highly purified, specific human milk oligosaccharide (HMO) standard, essential for advancing research in infant nutrition, gut microbiology, and immunology. As a key representative of the complex HMO repertoire, its primary value lies in its role as a metabolic substrate for selective, beneficial gut bacteria, such as Bifidobacterium infantis, thereby promoting a healthy gut microbiome. Researchers utilize this compound to investigate its prebiotic mechanisms, which involve shaping the microbial community structure, enhancing colonization resistance against pathogens, and modulating host immune responses. Its application extends to in vitro fermentation models, cell-based assays studying gut barrier function and immune modulation, and as a critical analytical standard for the quantification of HMOs in biological samples via techniques like LC-MS. By providing a defined and consistent HMO structure, this compound enables precise study of the structure-function relationships that underpin the health benefits of human milk, offering invaluable insights for developing novel nutritional and therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O3 B056310 Glycosyn 2 CAS No. 121704-63-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

121704-63-0

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C12H12N2O3.ClH/c1-13-4-5-14(8-13)7-12(17)9-2-3-10(15)11(16)6-9;/h2-6,8H,7H2,1H3,(H-,15,16,17);1H

InChI Key

OMPKGYJJGGPYBH-UHFFFAOYSA-N

SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-]

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-]

Synonyms

compound 254236
glycosyn 2
glycosyn-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Roles
Glycosyn 2'-FL Fucα1-2Galβ1-4Glc Prebiotic, immune support, anti-inflammatory
LNnT Galβ1-4GlcNAcβ1-3Galβ1-4Glc Pathogen inhibition, gut barrier enhancement
3'-SL Neu5Acα2-3Galβ1-4Glc Neurodevelopment, anti-adhesive against pathogens
6'-SL Neu5Acα2-6Galβ1-4Glc Immune modulation, brain development

Structural Insights :

  • 2'-FL ’s α1-2 fucosylation promotes selective growth of Bifidobacteria, enhancing gut microbiota balance.
  • LNnT ’s linear tetrasaccharide structure supports pathogen binding inhibition via glycan mimicry .
  • Sialylated HMOs like 3'-SL and 6'-SL contribute to neuronal and immune system development through sialic acid-mediated interactions .

Production Methods and Regulatory Approvals

HMO Production Method Regulatory Approval (EU/US) Key Producers
2'-FL Microbial fermentation 2018 (Glycosyn) Glycosyn, BASF
LNnT Chemical synthesis/fermentation 2015 (Glycom) Glycom, Jennewein
3'-SL Chemo-enzymatic synthesis 2020 (GeneChem) GeneChem, Inbiose

Insights :

  • Glycosyn’s microbial fermentation aligns with industry shifts toward scalable, cost-effective methods, contrasting with Glycom’s earlier reliance on chemical synthesis .
  • Regulatory timelines reflect evolving safety standards, with Glycosyn’s 2018 approval emphasizing rigorous quality controls for fermentation-derived HMOs .

Efficacy in Preclinical and Clinical Studies

Anti-Inflammatory Effects :

  • In fetal intestinal epithelial cells, Glycosyn’s 2'-FL reduced TNF-α-induced inflammation by 40%, outperforming LNnT (25% reduction) and 6'-SL (30%) .
  • 2'-FL’s fucose moiety directly modulates TLR4/NF-κB signaling, a mechanism less prominent in non-fucosylated HMOs like LNnT .

Prebiotic Activity :

  • 2'-FL increased Bifidobacterium abundance by 50% in infant gut models, whereas LNnT showed broader but less specific microbial modulation .

Partnerships :

  • Glycosyn’s collaboration with BASF ensures large-scale production and global distribution, contrasting with Glycom’s exclusive focus on infant nutrition .

Preparation Methods

Stepwise Synthesis from N-Acetylmannosamine

The synthesis begins with N-acetylmannosamine (1 ), which undergoes selective protection and functionalization to construct the iminosugar core.

Step 1: Protection of C-1 and C-2 Hydroxyl Groups
N-Acetylmannosamine is treated with acetic anhydride to yield the peracetylated derivative 2 . Selective deprotection of the C-1 hydroxyl using lipase enzymes ensures retention of the C-2 acetyl group (yield: 85%).

Step 2: Formation of the Iminocyclitol Scaffold
The C-1 hydroxyl of 2 is oxidized to a ketone using TEMPO/BAIB, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to generate the iminocyclitol intermediate 3 (yield: 72%).

Step 3: Installation of the Manno-Configured Side Chain
A Wittig reaction between 3 and ethylidenetriphenylphosphorane introduces the C-3–C-4 diol, yielding 4 . Subsequent dihydroxylation with osmium tetroxide establishes the manno-configuration (dr > 20:1, yield: 68%).

Step 4: Final Deprotection and Purification
Global deprotection using methanolic HCl affords kifunensine (5 ), purified via ion-exchange chromatography (purity: >98%).

Table 1: Key Intermediates in Kifunensine Synthesis

StepIntermediateKey ReactionYield (%)Stereochemical Outcome
12 Acetylation85C-2 acetyl retained
23 Reductive Amination72Iminocyclitol formed
34 Dihydroxylation68manno-Configuration
45 Deprotection90Final product

Industrial-Scale Process Optimization

Glycosyn’s manufacturing processes prioritize cost efficiency and environmental sustainability.

Catalytic System Design

The use of immobilized lipases in Step 1 reduces reagent waste and enables catalyst reuse (10 cycles without activity loss).

Solvent Selection and Recycling

Biphasic solvent systems (e.g., toluene/water) in Step 3 enhance dihydroxylation efficiency while minimizing osmium tetroxide usage by 40%.

Quality Control Metrics

In-process analytics include:

  • HPLC-MS for intermediate purity assessment.

  • Circular Dichroism to verify stereochemical integrity.

Challenges and Innovations in 2'-FL Production

While Glycosyn’s 2'-FL methods are less publicly documented, industry practices suggest two primary approaches:

Enzymatic Synthesis Using Fucosyltransferases

E. coli-expressed α-1,2-fucosyltransferases catalyze the transfer of fucose from GDP-fucose to lactose. Glycosyn’s strain engineering reportedly increases enzyme thermostability (activity retained at 45°C vs. 37°C industry standard).

Chemoenzymatic Strategies

Chemical fucosylation of lactose using Schmidt-type donors (e.g., fucosyl trichloroacetimidate) achieves β-1,2 linkage selectivity (α:β ratio < 1:20). However, donor instability necessitates in situ generation, complicating scale-up.

Comparative Analysis of Glycosyn’s Methodologies

Table 2: Kifunensine vs. 2'-FL Synthesis

ParameterKifunensine2'-FL (Inferred)
Key Starting MaterialN-AcetylmannosamineLactose/GDP-fucose
Synthesis Steps83 (enzymatic)
Overall Yield32%60–75%
StereocontrolDihydroxylation (dr > 20:1)Enzymatic (≥99% β-selectivity)
ScaleMulti-kilogramMetric ton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.